molecular formula C9H17NO B14650647 3-Methyl-4-(pyrrolidin-1-yl)butan-2-one CAS No. 51479-91-5

3-Methyl-4-(pyrrolidin-1-yl)butan-2-one

Cat. No.: B14650647
CAS No.: 51479-91-5
M. Wt: 155.24 g/mol
InChI Key: ZOPSTPDTJFOJPT-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyrrolidin-1-yl)butan-2-one is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and their ability to act as versatile scaffolds for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of advanced technologies, such as automated reactors and process control systems, helps in maintaining the desired reaction conditions and minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyrrolidin-1-yl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

3-Methyl-4-(pyrrolidin-1-yl)butan-2-one has several scientific research applications across various fields:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Pyrrolidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrrolidin-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One
  • 4-(1-Pyrrolidinyl)-1-butylamine
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione

Uniqueness

3-Methyl-4-(pyrrolidin-1-yl)butan-2-one is unique due to its specific structural features, such as the presence of a methyl group at the third position and a pyrrolidinyl group at the fourth position of the butanone backbone. These structural characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

51479-91-5

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-methyl-4-pyrrolidin-1-ylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-8(9(2)11)7-10-5-3-4-6-10/h8H,3-7H2,1-2H3

InChI Key

ZOPSTPDTJFOJPT-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)C(=O)C

Origin of Product

United States

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